(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine

説明

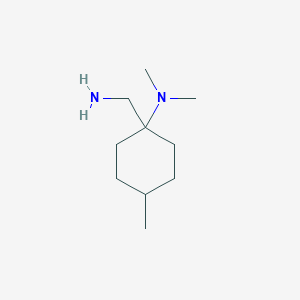

(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound features a cyclohexyl ring substituted with an aminomethyl group and two methyl groups attached to the nitrogen atom.

特性

IUPAC Name |

1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-4-6-10(8-11,7-5-9)12(2)3/h9H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLJEBKJWXMKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429358 | |

| Record name | (1-AMINOMETHYL-4-METHYL-CYCLOHEXYL)-DIMETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919013-75-5 | |

| Record name | (1-AMINOMETHYL-4-METHYL-CYCLOHEXYL)-DIMETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrogenation-Based Preparation Method

One of the most effective approaches involves a two-step hydrogenation process under controlled solvent and catalyst conditions, as described in a patent for 1,3-cyclohexyl dimethylamine preparation, which is closely related structurally and methodologically:

| Step | Catalyst | Solvent(s) | Auxiliary Agent(s) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Reaction Type | Outcome |

|---|---|---|---|---|---|---|---|---|

| 1 | Raney Nickel | Methanol, methylamine, or 1,4-dioxane | Liquid ammonia, water, sodium hydroxide | 40–80 | 5–8 | 1–5 | Hydrogenation of nitrile | Formation of intermediate diamine solution |

| 2 | Ruthenium on activated carbon (5 wt% Ru) | Same as above | None specified | 80–130 | 5–8 | 1–6 | Further hydrogenation | Final 1,3-cyclohexyl dimethylamine |

- Details:

- The first hydrogenation converts isophthalonitrile to an intermediate diamine under mild temperature and high pressure using Raney nickel.

- The second step uses a ruthenium catalyst supported on activated carbon to complete hydrogenation to the desired diamine.

- The overall yield can reach up to 90%, with advantages including simple operation, high yield, and ease of purification.

- Reaction solvents and auxiliary agents (e.g., sodium hydroxide at 50 wt%) improve reaction efficiency and selectivity.

This method can be adapted for the synthesis of (1-aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine by selecting appropriate starting materials and reaction conditions.

Reductive Amination Route

Another common synthetic approach for such amines involves reductive amination of cyclohexanone derivatives:

-

- The ketone (e.g., 4-methylcyclohexanone) is reacted with formaldehyde and dimethylamine under acidic conditions to form an imine or iminium intermediate.

- This intermediate is then reduced, typically using hydrogenation catalysts such as palladium on carbon (Pd/C) or chemical reductants like sodium borohydride or lithium aluminum hydride (LiAlH4), to yield the target amine.

-

- Continuous flow reactors may be employed to optimize reaction times and yields.

- Solvent choice and catalyst loading are critical for minimizing by-products and maximizing purity.

This synthetic route is well-established for cycloalkyl amines and is applicable to this compound synthesis.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Materials | Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-step hydrogenation | Isophthalonitrile or related nitriles, H2 | Raney nickel, Ru/C | 40–130 °C, 5–8 MPa, 1–6 h per step | High yield (~90%), industrially scalable | Requires high pressure equipment |

| Reductive amination | 4-methylcyclohexanone, formaldehyde, dimethylamine | Pd/C, NaBH4, or LiAlH4 | Mild to moderate temperatures, acidic conditions | Versatile, well-known chemistry | May require careful control of pH and stoichiometry |

| Alkylation + reductive amination | Cyclohexanone derivatives, alkyl halides, amines | Pd/C or chemical reductants | Similar to reductive amination | Allows structural modifications | Multi-step, potential side reactions |

Research Findings and Notes

- The two-step hydrogenation method is notable for its high efficiency and yield , making it suitable for industrial production of cyclohexyl diamines.

- The choice of solvent (methanol, methylamine, or 1,4-dioxane) and auxiliary agents (liquid ammonia, sodium hydroxide) significantly affects reaction kinetics and selectivity.

- Reductive amination offers flexibility in modifying the cyclohexyl ring substituents and is widely used in medicinal chemistry for preparing amine derivatives.

- Catalyst selection is critical: Raney nickel is effective for initial nitrile hydrogenation, while ruthenium catalysts excel in subsequent steps for complete reduction.

- Reaction pressures between 5 and 8 MPa and temperatures from 40 to 130 °C are typical for these hydrogenation reactions, balancing reaction rate and selectivity.

化学反応の分析

Types of Reactions

(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce halogenated derivatives.

科学的研究の応用

(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.

類似化合物との比較

Similar Compounds

Cyclohexylamine: A simpler amine with a cyclohexyl group.

Dimethylamine: A smaller amine with two methyl groups attached to the nitrogen atom.

Methylcyclohexylamine: An amine with a methyl group and a cyclohexyl group.

Uniqueness

(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine, with the chemical formula CHN and CAS number 919013-75-5, is a compound that has garnered interest in various fields of biological and medicinal research. This article reviews its biological activity, synthesis, mechanism of action, and potential applications based on diverse scientific literature.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an enzyme modulator and a therapeutic agent.

Enzyme Interaction

Research indicates that this compound can interact with various enzymes, potentially acting as an inhibitor or substrate. For instance, studies have shown that similar compounds can influence metabolic pathways by modulating enzyme activity, which could be applicable to drug development for metabolic disorders .

Antiviral Properties

Recent investigations into structurally related compounds have highlighted their effectiveness against viral infections. For example, certain derivatives have demonstrated inhibitory effects against Ebola and Marburg viruses, suggesting that this compound may also possess antiviral properties worth exploring .

The mechanism by which this compound exerts its biological effects typically involves binding to specific molecular targets such as receptors or enzymes. This binding can lead to modulation of cellular processes, including:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may prevent substrate interaction.

- Receptor Modulation : It may alter receptor conformation or availability, impacting signal transduction pathways.

Case Study 1: Antiviral Activity

A study analyzed the antiviral properties of related aminomethyl compounds against filoviruses. Compounds structurally similar to this compound showed promising results with EC50 values below 10 μM against Ebola virus pseudotypes . This suggests potential for further optimization in therapeutic applications.

Case Study 2: Enzyme Inhibition

Investigations into the inhibition of cholinesterase by various amine compounds have shown that structural modifications significantly influence potency. The presence of a cyclohexyl group may enhance affinity for certain targets compared to simpler amines .

Comparative Analysis

A comparison of this compound with other related compounds reveals distinct differences in biological activity:

| Compound Name | EC50 Value (μM) | Target | Activity Type |

|---|---|---|---|

| This compound | TBD | Potential Enzymes/Receptors | Modulator/Inhibitor |

| CBS1118 | <10 | EBOV | Antiviral |

| 4-(Aminomethyl)benzamide | 9.86 | EBOV | Antiviral |

Q & A

Q. What are the primary synthetic routes for (1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or alkylation of cyclohexyl derivatives with dimethylamine. Key steps include:

- Reductive amination : Reacting 4-methylcyclohexanone derivatives with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic or basic catalysis .

- Alkylation : Using formaldehyde or methyl iodide to introduce methyl groups to the amine moiety, often requiring controlled pH and temperature to avoid over-alkylation . Optimization involves adjusting solvent polarity, catalyst loading (e.g., palladium on carbon for hydrogenation), and reaction time. For example, highlights the use of dibenzylamine intermediates followed by hydrogenolysis to yield the target amine .

| Reaction Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temps favor faster kinetics but risk side reactions |

| Catalyst Loading | 5–10 wt% | Excess catalyst may increase byproducts |

| Reaction Time | 12–24 hours | Longer times improve conversion but reduce efficiency |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : H and C NMR identify substituents on the cyclohexyl ring and amine groups. For instance, methyl groups adjacent to amines show upfield shifts (~δ 2.1–2.5 ppm), while aminomethyl protons resonate at δ 1.5–1.8 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 198 [M+H] for related structures) and fragmentation patterns .

- IR Spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) validate amine functionality .

Contradictions in data (e.g., unexpected NMR splitting) may arise from stereochemical heterogeneity, requiring X-ray crystallography for resolution .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in this compound?

X-ray diffraction using SHELXL or SHELXS ( ) determines absolute configuration and chair conformation of the cyclohexyl ring. Challenges include:

- Twinned crystals : Common in flexible cyclohexyl systems; resolved via twin law refinement in SHELXL .

- Disorder : Methyl/aminomethyl groups may require partial occupancy modeling. Example: reports specific dihedral angles (e.g., 3.73–3.68 ppm coupling in H NMR) correlating with (1S,4S) or (1R,4R) configurations .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies between in vitro and in vivo results (e.g., ) may stem from:

- Metabolic instability : Methyl groups may undergo demethylation, altering pharmacokinetics.

- Conformational flexibility : The cyclohexyl ring’s chair-boat transitions affect receptor binding . Mitigation involves:

- Isotopic labeling : Track metabolic pathways using C or C tags.

- Conformational restriction : Introduce bulky substituents to lock the ring in bioactive conformations .

| Modification | Impact on Activity | Reference |

|---|---|---|

| 4-Methyl substitution | Enhances lipophilicity | |

| Dimethylamine vs. piperazine | Alters basicity and solubility |

Q. How can computational methods predict interaction mechanisms with biological targets?

- Docking studies : Software like AutoDock Vina models binding to receptors (e.g., GPCRs or ion channels). The dimethylamine group’s lone pair may form hydrogen bonds with Asp113 in serotonin receptors .

- MD Simulations : Reveal dynamic interactions, such as amine protonation states affecting binding pocket accessibility . Validation requires correlating computational results with experimental IC values or SPR binding assays.

Methodological Guidance

Q. What analytical workflows reconcile conflicting NMR and MS data?

- Step 1 : Confirm sample purity via HPLC (≥95% by UV/ELSD).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, resolves overlapping signals via H-C correlations .

- Step 3 : Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference .

Q. How are chiral centers rigorously characterized without crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。